molecular formula C24H30N4O3 B2677537 N1-(3-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide CAS No. 921923-91-3

N1-(3-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Cat. No.: B2677537
CAS No.: 921923-91-3
M. Wt: 422.529
InChI Key: RHDYFKUFUQUFNP-UHFFFAOYSA-N
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Description

N1-(3-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative of interest in chemical and flavor research. Compounds within the oxalamide class have been identified as subjects of study for their flavor-modifying properties, particularly in imparting savory and umami taste characteristics to materials, according to research on related substances . The structure of this compound, which features a methoxyphenyl group and a complex amine side chain including indoline and pyrrolidine motifs, suggests potential for investigation into its interaction with taste receptors and other biological targets. Researchers may explore its application in understanding the structure-activity relationships of flavorants, the molecular basis of taste, and the development of novel compounds for sensory science. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

N'-(3-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O3/c1-27-13-10-18-14-17(8-9-21(18)27)22(28-11-3-4-12-28)16-25-23(29)24(30)26-19-6-5-7-20(15-19)31-2/h5-9,14-15,22H,3-4,10-13,16H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDYFKUFUQUFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=CC=C3)OC)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a synthetic compound characterized by its complex structure, which includes an oxalamide functional group and various aromatic and heterocyclic moieties. Its molecular formula is C25H33N5O3C_{25}H_{33}N_{5}O_{3}, with a molecular weight of approximately 451.6 g/mol .

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications, particularly in oncology and neurology. Here are key areas of biological activity associated with this compound:

1. Anticancer Activity

  • Research indicates that oxalamide derivatives can exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit tumor growth in vitro and in vivo models. The mechanism often involves the induction of apoptosis in cancer cells, disruption of cell cycle progression, and inhibition of angiogenesis .

2. Neuroprotective Effects

  • The indoline moiety present in the compound is known for its neuroprotective properties. Studies suggest that derivatives containing indoline can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits for neurodegenerative diseases .

3. Antimicrobial Properties

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityMethodologyKey Findings
AnticancerIn vitro assays on cancer cell linesInduced apoptosis and inhibited proliferation
NeuroprotectionCell culture modelsReduced oxidative stress in neuronal cells
AntimicrobialDisk diffusion methodInhibited growth of bacterial strains

Case Studies

Several case studies have explored the effects of similar compounds within the same chemical class:

Case Study 1:
A study examining the anticancer effects of related oxalamide derivatives found that treatment led to a significant reduction in tumor size in xenograft models. The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2:
Research focused on neuroprotective agents derived from indoline structures reported that these compounds could significantly improve cognitive function in animal models of Alzheimer's disease, suggesting a potential application for this compound.

Comparison with Similar Compounds

Pharmacological Potential

  • Similar indole/pyrrolidine motifs are common in pharmaceuticals targeting GPCRs or kinases .
  • By contrast, S336 and related flavoring oxalamides prioritize metabolic stability and low toxicity, with NOEL values up to 100 mg/kg/day .

Regulatory and Industrial Relevance

  • S336 has global regulatory approval (FEMA 4233) as a flavor enhancer, replacing monosodium glutamate (MSG) in food products .
  • The target compound’s lack of reported regulatory status suggests it is likely in early-stage research.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N1-(3-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide?

Answer:
The compound can be synthesized via multi-step coupling reactions. Key steps include:

  • Amide bond formation : Use oxalyl chloride or carbodiimide-based coupling agents to link the 3-methoxyphenylamine moiety to the pyrrolidine-ethyl-indoline scaffold.
  • Intermediate purification : Employ column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH gradients) to isolate intermediates.
  • Salt formation : For improved solubility, convert the final product into a bis-trifluoroacetate salt (as demonstrated for structurally related oxalamides) .
  • Validation : Confirm reaction progress via TLC and characterize intermediates using techniques like 1H^1H-NMR and LC-MS.

Basic: How is structural confirmation achieved for this compound?

Answer:
Structural validation requires a combination of spectroscopic and analytical methods:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to verify proton environments and carbon connectivity, particularly for the oxalamide core and substituted indoline/pyrrolidine groups.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight with <5 ppm error (e.g., ESI-HRMS for protonated or sodiated adducts) .
  • Infrared Spectroscopy (IR) : Identify characteristic carbonyl stretches (~1650–1700 cm1^{-1}) from the oxalamide group.

Advanced: What strategies resolve contradictions in reported biological activity data for structurally related oxalamides?

Answer:
Discrepancies in bioactivity (e.g., target affinity or cellular potency) may arise from:

  • Assay variability : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based functional assays) .
  • Stereochemical purity : Ensure enantiomeric excess (>98%) via chiral HPLC, as impurities in stereocenters (e.g., pyrrolidine or indoline groups) can skew activity .
  • Solubility artifacts : Use standardized DMSO stocks with sonication and dynamic light scattering (DLS) to confirm compound homogeneity in assay buffers.

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?

Answer:
Focus on modifying substituents to enhance bioavailability:

  • Pyrrolidine substitution : Introduce polar groups (e.g., hydroxyl or amine) to improve solubility without compromising target binding .
  • Indoline modifications : Replace the 1-methyl group with fluorinated or trifluoromethyl moieties to enhance metabolic stability .
  • Oxalamide linker : Test bioisosteres (e.g., urea or thiourea) to balance potency and permeability .
  • In silico modeling : Use molecular dynamics simulations to predict blood-brain barrier penetration or CYP450 interactions .

Advanced: What experimental designs are critical for elucidating the compound’s mechanism of action?

Answer:

  • Target deconvolution : Employ affinity chromatography with immobilized compound analogs to pull down binding proteins, followed by LC-MS/MS identification .
  • Cellular pathway analysis : Use RNA-seq or phosphoproteomics to map downstream signaling effects in treated cell lines.
  • In vivo efficacy : Test in disease-relevant animal models (e.g., xenografts for oncology) with pharmacokinetic/pharmacodynamic (PK/PD) profiling to correlate exposure and effect .

Advanced: How can solubility challenges be addressed during formulation for in vivo studies?

Answer:

  • Salt selection : Convert the free base into hydrochloride or citrate salts to enhance aqueous solubility .
  • Nanoparticle encapsulation : Use PEGylated liposomes or polymeric nanoparticles to improve bioavailability .
  • Co-solvent systems : Optimize vehicle mixtures (e.g., 10% DMSO + 30% PEG-300 in saline) for intraperitoneal or intravenous administration .

Advanced: What analytical methods ensure batch-to-batch consistency in large-scale synthesis?

Answer:

  • Quality control (QC) protocols :
    • HPLC-PDA : Monitor purity (>95%) with a C18 column and gradient elution (MeCN/H₂O + 0.1% TFA).
    • Elemental analysis : Validate C, H, N content within ±0.4% of theoretical values.
    • Residual solvent testing : Use GC-MS to ensure compliance with ICH guidelines (e.g., <500 ppm for DMSO) .

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